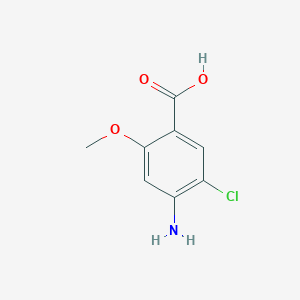

4-Amino-5-chloro-2-methoxybenzoic acid

Descripción general

Descripción

El ácido 4-amino-5-cloro-2-metoxibenzoico es un compuesto orgánico con la fórmula molecular C8H8ClNO3. Es un derivado del ácido benzoico, que presenta un grupo amino en la posición 4, un átomo de cloro en la posición 5 y un grupo metoxilo en la posición 2. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la farmacéutica y la investigación química .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 4-amino-5-cloro-2-metoxibenzoico normalmente implica varios pasos:

Metilación: Se utiliza sulfato de dimetilo para metilar el grupo hidroxilo del ácido 4-amino-5-clorosalicílico.

Cloración: Se utiliza N-clorosuccinimida para introducir el átomo de cloro en la posición 5.

Hidrólisis y Acidificación: El grupo éster se hidroliza en condiciones alcalinas, seguido de acidificación con ácido clorhídrico para obtener el producto final.

Métodos de Producción Industrial: Los métodos de producción industrial de este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica los mismos pasos de metilación, cloración, hidrólisis y acidificación, con optimizaciones para el rendimiento y la pureza .

Análisis De Reacciones Químicas

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions, primarily at positions activated by its substituents:

-

Mechanistic Insight : Chlorination with NCS occurs regioselectively at the 5-position due to steric and electronic effects from the adjacent amino group . Methylation of phenolic hydroxyl groups (e.g., in precursor compounds) uses dimethyl sulfate under alkaline conditions .

Hydrolysis and Esterification

The carboxylic acid and ester functionalities enable reversible transformations:

-

Industrial Protocol : Hydrolysis is optimized using potassium hydroxide in methanol-water mixtures, followed by acidification to pH 5.0 for crystallization .

Coupling Reactions

The amino group participates in diazo couplings and amide formations:

-

Example : Reaction with N,N-diethyl ethylenediamine produces benzamide derivatives, key intermediates in antiemetic drugs like metoclopramide .

Acid-Base Reactions

The carboxylic acid group undergoes neutralization and salt formation:

| Reaction | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Neutralization | NaOH | Sodium salt | Improved aqueous solubility | |

| Acidification | HCl (3 mol/L) | Precipitation of free acid | Purification |

Comparative Reactivity

A comparison with structurally related compounds highlights its unique behavior:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

ACM is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic medications. The compound's structure allows it to participate in various chemical reactions essential for drug formulation .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new esters of ACM that act as potent agonists and antagonists for 5-HT4 receptors, showcasing its potential in developing treatments for gastrointestinal disorders .

| Pharmaceutical Application | Description |

|---|---|

| Anti-inflammatory agents | Used in synthesizing compounds that reduce inflammation. |

| Analgesics | Serves as a precursor for pain relief medications. |

| Gastrointestinal treatments | Potential use in drugs targeting gut motility. |

Agricultural Chemicals

Herbicides and Pesticides:

ACM is utilized in formulating herbicides and pesticides, enhancing crop protection by targeting specific plant growth pathways. Its ability to modify plant metabolism makes it a key component in agrochemical formulations .

Biochemical Research

Enzyme Interactions:

In biochemical studies, ACM is employed to investigate enzyme interactions and metabolic pathways. Its unique functional groups facilitate binding to various enzymes, providing insights into biological processes and potential therapeutic targets .

Case Study:

Research on ACM's inhibition of histone deacetylases (HDACs) has shown it to selectively inhibit HDAC11 with an IC50 value of approximately 3.5 µM, indicating its potential as a targeted cancer therapeutic.

| Biochemical Application | Description |

|---|---|

| Enzyme inhibition | Investigated for its role in inhibiting HDACs. |

| Metabolic pathway studies | Used to explore cellular metabolic processes. |

Analytical Chemistry

Chromatographic Techniques:

ACM serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures found in environmental and clinical samples. Its stability and distinct properties make it suitable for use as a reference compound .

Material Science

Development of Novel Materials:

The compound's unique chemical properties are being explored for potential applications in material science, including the development of polymers and coatings .

Mecanismo De Acción

El mecanismo de acción del ácido 4-amino-5-cloro-2-metoxibenzoico implica su interacción con objetivos moleculares específicos. Los grupos amino y metoxilo le permiten unirse a enzimas y receptores, modulando su actividad. El compuesto puede inhibir o activar ciertas vías, dependiendo del contexto de su uso .

Compuestos Similares:

Ácido 2-amino-5-metoxibenzoico: Estructura similar pero carece del átomo de cloro.

Ácido 4-cloro-2-metoxibenzoico: Estructura similar pero carece del grupo amino.

Ácido 5-cloro-2-metoxibenzoico: Estructura similar pero carece del grupo amino en la posición 4.

Singularidad: El ácido 4-amino-5-cloro-2-metoxibenzoico es único debido a la presencia de un grupo amino y un átomo de cloro en el anillo del ácido benzoico. Esta combinación de grupos funcionales confiere propiedades químicas y reactividad distintas, lo que lo hace valioso en diversas aplicaciones .

Comparación Con Compuestos Similares

2-Amino-5-methoxybenzoic acid: Similar structure but lacks the chlorine atom.

4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the amino group.

5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the amino group at the 4-position.

Uniqueness: 4-Amino-5-chloro-2-methoxybenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Actividad Biológica

4-Amino-5-chloro-2-methoxybenzoic acid (also known as Metoclopramide EP Impurity C) is a compound that has garnered attention due to its biological activities, particularly in the context of its role as a metabolite of Metoclopramide, a medication commonly used to treat nausea and gastroparesis. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 201.62 g/mol

- CAS Number : 7206-70-4

The compound features an amino group, a chloro substituent, and a methoxy group attached to a benzoic acid backbone, contributing to its unique biological properties.

Anti-emetic Activity

Research indicates that this compound exhibits significant anti-emetic properties. In various studies, it has been shown to mitigate nausea and vomiting associated with chemotherapy. For instance, a study reported an initial complete acute emesis protection rate of 66%, which decreased over time but highlighted the compound's potential in managing chemotherapy-induced nausea .

The anti-emetic effects of this compound are primarily attributed to its action as a serotonin (5-HT) receptor antagonist. It is believed to block the 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain, thereby reducing the sensation of nausea and preventing vomiting. This mechanism is crucial during chemotherapy treatments where high levels of emesis are common.

Study on Emetic Protection

In a clinical evaluation involving patients undergoing highly emetogenic chemotherapy, the efficacy of this compound was assessed alongside other anti-emetic agents. The study utilized Kaplan-Meier survival analysis to track emesis protection over multiple cycles of treatment. Results indicated that while initial protection was robust, subsequent cycles showed diminished efficacy, suggesting the need for combination therapies to maintain anti-emetic effects .

Comparative Analysis with Other Compounds

A comparative study analyzed the potency of various anti-emetic compounds, including this compound. The study found that while it was effective in acute settings, its long-term efficacy was variable compared to other agents like dexamethasone when used in combination therapies .

Data Tables

| Study | Population | Initial Emesis Protection Rate | Subsequent Cycles Protection Rate |

|---|---|---|---|

| Study A | Chemotherapy Patients | 66% | 30% |

| Study B | Chemotherapy Patients | 52% | 21% |

Propiedades

IUPAC Name |

4-amino-5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEATKYEARPWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222391 | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-70-4 | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ8L2L84EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.